molecular formula C27H21NO B4883591 10-acetyl-9,9-diphenyl-9,10-dihydroacridine

10-acetyl-9,9-diphenyl-9,10-dihydroacridine

Cat. No. B4883591
M. Wt: 375.5 g/mol
InChI Key: MTWHNSQOAGPXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-acetyl-9,9-diphenyl-9,10-dihydroacridine, also known as AcrIDine, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of acridine and has a unique structure that makes it an interesting subject of study.

Mechanism of Action

The mechanism of action of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine is not fully understood, but studies have shown that it interacts with DNA and inhibits the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 10-acetyl-9,9-diphenyl-9,10-dihydroacridine exhibits low toxicity and is well-tolerated by cells and organisms. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has also been shown to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine is its versatility in synthesis, which allows for the modification of its structure to optimize its properties for various applications. However, its low solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in different contexts.

Future Directions

There are several directions for future research on 10-acetyl-9,9-diphenyl-9,10-dihydroacridine, including:
1. Further investigation of its mechanism of action to better understand its potential as a therapeutic agent.
2. Optimization of its structure for specific applications, such as in materials science and organic electronics.
3. Exploration of its potential as a fluorescent probe for biological imaging.
4. Investigation of its potential as a chiral ligand in asymmetric catalysis.
5. Study of its interactions with other molecules and materials to better understand its properties and potential applications.

Synthesis Methods

The synthesis of 10-acetyl-9,9-diphenyl-9,10-dihydroacridine can be achieved through several methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of an acid catalyst. Other methods include the Friedlander synthesis and the Bischler-Napieralski reaction.

Scientific Research Applications

10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has shown promising results as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been used as a building block for the synthesis of novel materials with unique properties, such as luminescence and conductivity. In organic electronics, 10-acetyl-9,9-diphenyl-9,10-dihydroacridine has been used as a hole-transporting material in the fabrication of organic light-emitting diodes.

properties

IUPAC Name

1-(9,9-diphenylacridin-10-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c1-20(29)28-25-18-10-8-16-23(25)27(21-12-4-2-5-13-21,22-14-6-3-7-15-22)24-17-9-11-19-26(24)28/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWHNSQOAGPXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9,9-Diphenylacridin-10-yl)ethanone

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